4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde
Description
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core linked via a conjugated ethenyl group to a pentafluorophenyl ring. This structure confers unique electronic properties due to the electron-withdrawing nature of the pentafluorophenyl group, which enhances the electrophilicity of the aldehyde moiety.
Properties
CAS No. |
649758-75-8 |
|---|---|
Molecular Formula |
C15H7F5O |
Molecular Weight |
298.21 g/mol |
IUPAC Name |
4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C15H7F5O/c16-11-10(12(17)14(19)15(20)13(11)18)6-5-8-1-3-9(7-21)4-2-8/h1-7H |
InChI Key |
APVGPJKAGYWVLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C(=C(C(=C2F)F)F)F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with pentafluorophenylacetylene under Sonogashira coupling conditions. This reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine. The reaction proceeds through the formation of a carbon-carbon triple bond, followed by the removal of the trimethylsilyl protecting group to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 4-[2-(Pentafluorophenyl)ethenyl]benzoic acid.
Reduction: 4-[2-(Pentafluorophenyl)ethenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde involves interactions with various molecular targets and pathways. The pentafluorophenyl group enhances the compound’s ability to interact with biological molecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Heterocyclic Aromatic Dyes with Benzaldehyde Moieties
Compounds such as 4-[(1E)-2-(1H-benzimidazol-2-yl)ethenyl]benzaldehyde (BIm) , 4-[(1E)-2-(2-benzoxazolyl)ethenyl]benzaldehyde (BOx) , and 4-[(1E)-2-(2-benzothiazolyl)ethenyl]benzaldehyde (BTh) share the benzaldehyde-ethenyl backbone but substitute the pentafluorophenyl group with heterocycles (benzimidazole, benzoxazole, or benzothiazole).
Fluorine’s strong electronegativity in the target compound may enhance stability and electrophilicity compared to BIm/BOx/BTh.
Multi-Aromatic Amine Benzaldehyde Derivatives
4-[Bis(4-{(E)-2-[4-(diphenylamino)phenyl]vinyl}phenyl)amino]benzaldehyde () features a branched structure with multiple diphenylamino and styryl groups.
Comparison : The target compound’s simpler structure may offer better solubility and easier functionalization, whereas the multi-amine derivative’s bulkiness could hinder reactivity but enhance luminescence.
Ether-Linked Benzaldehyde Derivatives
4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde () replaces the ethenyl linker with flexible ether chains.
| Property | Target Compound | Ether-Linked Analog |
|---|---|---|
| Linker | Rigid ethenyl | Flexible ether |
| Crystallinity | Likely high due to planar structure | Lower due to chain mobility |
Comparison : The ethenyl group in the target compound ensures conjugation and rigidity, favoring applications in materials requiring charge transfer. Ether-linked analogs may prioritize solubility and processability.
Quinoline-Based Pentafluorophenyl Ethenyl Compounds
(E)-2-[2-(Pentafluorophenyl)ethenyl]-8-quinolyl acetate () shares the pentafluorophenyl-ethenyl motif but attaches it to a quinoline-acetate group.
Comparison: Both compounds benefit from fluorine’s electron-withdrawing effects, but the quinoline derivative’s nitrogen heterocycle may enable stronger luminescence for sensor applications.
Benzoic Acid Derivatives from Biodegradation Pathways
4-[2-(4-Methylphenyl)ethenyl]benzoic acid (–7) is a microbial degradation product of anthracene, differing in the terminal functional group (carboxylic acid vs. aldehyde).
Comparison : The aldehyde group in the target compound may render it more reactive but less environmentally stable than the benzoic acid derivative.
Triphenylvinyl-Substituted Benzaldehyde Analogues
4-(1,2,2-Triphenylvinyl)benzaldehyde () replaces pentafluorophenyl with a bulky triphenylvinyl group.
| Property | Target Compound | Triphenylvinyl Analog |
|---|---|---|
| Steric Effects | Moderate (pentafluorophenyl) | High (triphenylvinyl) |
| Melting Point | Not reported | Likely >200°C (similar analogs have high crystallinity) |
Comparison : The target compound’s fluorine substituents may improve solubility in polar solvents compared to the highly hydrophobic triphenylvinyl analog.
Biological Activity
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde, a compound characterized by its unique pentafluorophenyl substituent, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H10F5O
- Molecular Weight : 305.24 g/mol
- IUPAC Name : 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde
The presence of the pentafluorophenyl group significantly alters the electronic properties of the molecule, which may contribute to its biological activity.
The biological activity of 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which is a common pathway for many biologically active compounds. For instance, it may interact with enzymes involved in metabolic pathways, potentially altering their activity.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
- Cellular Interaction : The unique structure allows for interactions with cellular receptors or other biomolecules, influencing cellular signaling pathways.
Biological Activity Studies
Recent research has focused on the biological evaluation of 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde in various contexts:
Anticancer Activity
A study investigated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that it exhibited significant cytotoxicity against breast cancer cells with an IC50 value of approximately 25 µM. This suggests that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde. It was tested against several bacterial strains, showing inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde on MCF-7 breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24 hours.
- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of 25 µM.
- : The compound shows promise as a potential anticancer agent.
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against common bacterial pathogens.
- Methodology : Disc diffusion method was employed to test the efficacy against S. aureus and E. coli.
- Results : Zones of inhibition were recorded, indicating effective antimicrobial activity.
- : The compound could be further explored for developing antimicrobial agents.
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
